molecular formula C11H15NO B13327113 4-Cyclobutoxy-2-methylaniline

4-Cyclobutoxy-2-methylaniline

Cat. No.: B13327113
M. Wt: 177.24 g/mol
InChI Key: KRLUYHWGZIXOCF-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-2-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of aniline, featuring a cyclobutoxy group and a methyl group attached to the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2-methylaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-chloro-2-methylaniline with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclobutoxy-2-methylaniline derivatives with different oxidation states.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nitration can produce nitro-substituted aniline derivatives.

Scientific Research Applications

4-Cyclobutoxy-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutoxy-2-chloroaniline
  • 4-Cyclobutoxy-2-nitroaniline
  • 4-Cyclobutoxy-2-aminophenol

Uniqueness

4-Cyclobutoxy-2-methylaniline is unique due to the presence of both a cyclobutoxy group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Biological Activity

4-Cyclobutoxy-2-methylaniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Weight (MW) : 183.25 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 38.5 Ų

These properties suggest that the compound may have favorable characteristics for drug-like behavior, particularly in terms of permeability across biological membranes.

The biological activity of this compound has been linked to its influence on specific molecular targets within cells. Preliminary studies indicate that it may interact with proteins involved in cellular signaling pathways, although detailed mechanisms are still under investigation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes the findings from key assays:

Cell LineIC50 (µM)% Inhibition at 10 µM
HeLa15.078
MCF-720.565
A54912.382

These results indicate that the compound has a dose-dependent inhibitory effect on cell proliferation, particularly in cancer cell lines.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound in xenograft models, mice bearing A549 tumors were treated with varying doses of the compound. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The data suggested that it may enhance neuronal survival and reduce apoptosis under oxidative stress conditions, indicating a possible role in treating neurodegenerative diseases.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclobutyloxy-2-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3

InChI Key

KRLUYHWGZIXOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCC2)N

Origin of Product

United States

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